molecular formula C24H26N4O2S B2663546 2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 946271-39-2

2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2663546
CAS No.: 946271-39-2
M. Wt: 434.56
InChI Key: NAGJXELCPYDXAO-UHFFFAOYSA-N
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Description

2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, a cyclopenta[d]pyrimidine core, and a trimethylphenyl group, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves multiple steps, including the formation of the cyclopenta[d]pyrimidine core and the subsequent attachment of the pyridine and trimethylphenyl groups. The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and cyclopenta[d]pyrimidine moieties may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar compounds include other pyridine and cyclopenta[d]pyrimidine derivatives. What sets 2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds are:

  • 2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidine
  • N-(2,4,6-trimethylphenyl)acetamide
  • Pyridine derivatives with various substituents

This compound’s uniqueness lies in its potential to interact with a wide range of molecular targets, making it a versatile tool for scientific research.

Biological Activity

The compound 2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N5O4SC_{21}H_{19}N_{5}O_{4}S, with a molecular weight of approximately 437.5 g/mol. The structure features a cyclopenta[d]pyrimidine core, a pyridinylmethyl group, and a sulfanyl moiety, which contribute to its unique properties.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing signal transduction pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds derived from pyrimidine and pyridine structures. For instance, compounds with similar functional groups have shown promising results in inhibiting tumor cell proliferation in various cancer models.

StudyCompoundActivityIC50
Various derivativesAnticancer activityVaries (e.g., 50 µM)

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives containing pyridine rings have been reported to possess significant antibacterial and antifungal activities.

StudyCompoundMicrobial TargetActivity
Pyridine derivativesVarious bacteria and fungiEffective at low concentrations

Neurological Effects

Compounds related to the target structure have been investigated for their effects on neurotransmission. Notably, some derivatives act as antagonists at glutamate receptors, which are implicated in neurological disorders.

StudyCompoundTarget ReceptorEffect
AMPA receptor antagonistsAMPA receptorsInhibition of Ca²⁺ influx

Case Studies

  • Anticancer Screening : A study screened various compounds for their ability to inhibit cancer cell growth using multicellular spheroid models. The results indicated that certain derivatives exhibited significant cytotoxicity against tumor cells while sparing normal cells.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective potential of similar pyridine-containing compounds. These compounds were shown to reduce excitotoxicity in neuronal cultures.

Properties

IUPAC Name

2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-15-10-16(2)22(17(3)11-15)26-21(29)14-31-23-19-7-4-8-20(19)28(24(30)27-23)13-18-6-5-9-25-12-18/h5-6,9-12H,4,7-8,13-14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGJXELCPYDXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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